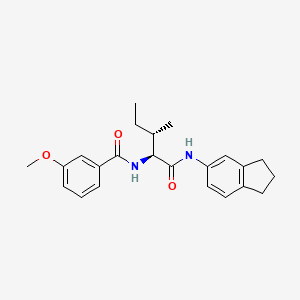
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a methoxybenzoyl group and an isoleucinamide side chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the indene derivative with 3-methoxybenzoyl chloride under basic conditions.
Coupling with Isoleucinamide: The final step is the coupling of the methoxybenzoyl-indene intermediate with isoleucinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the methoxybenzoyl group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction of the methoxybenzoyl group can produce methoxybenzyl alcohol.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the methoxybenzoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-5-yl)-4-(3-methoxybenzoyl)-3-methylpiperazin-2-one
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide is unique due to its combination of an indene moiety with a methoxybenzoyl group and an isoleucinamide side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(2S,3S)-1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-4-15(2)21(25-22(26)18-9-6-10-20(14-18)28-3)23(27)24-19-12-11-16-7-5-8-17(16)13-19/h6,9-15,21H,4-5,7-8H2,1-3H3,(H,24,27)(H,25,26)/t15-,21-/m0/s1 |
InChI Key |
AICWBQYDPMKQDY-BTYIYWSLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


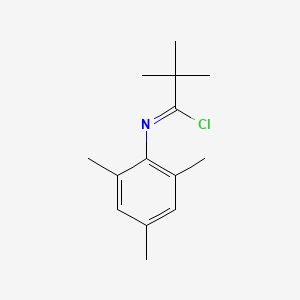
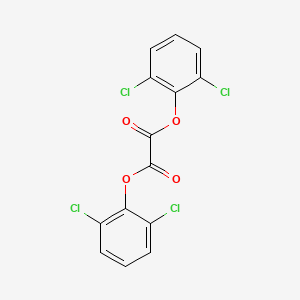
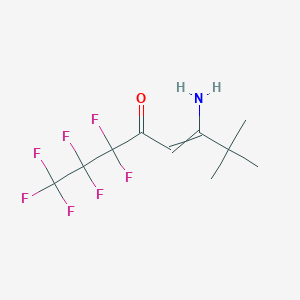
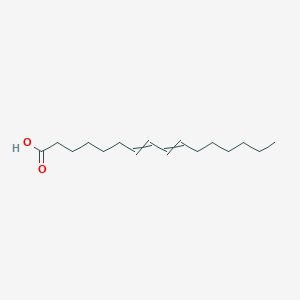

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
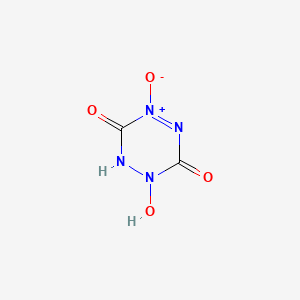
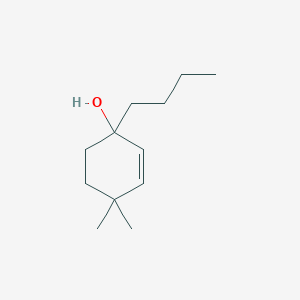
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
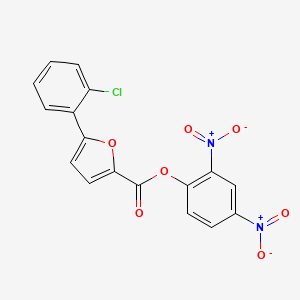
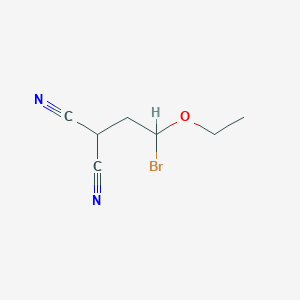

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
